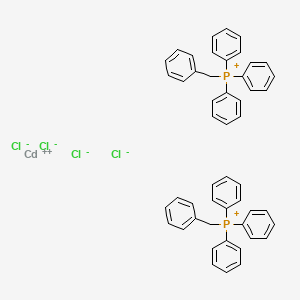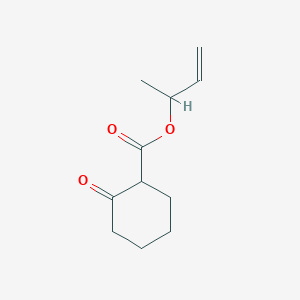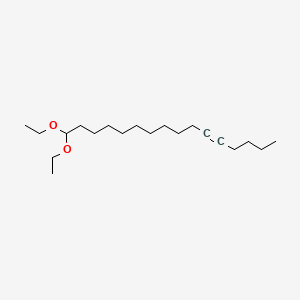
Acetic acid;fluoranthene-2,4,8-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;fluoranthene-2,4,8-triol is a compound that combines the properties of acetic acid and fluoranthene-2,4,8-triol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. Fluoranthene-2,4,8-triol is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) known for its interesting photophysical and fluorescence properties . The combination of these two components results in a compound with unique chemical and physical properties.
Métodos De Preparación
The synthesis of acetic acid;fluoranthene-2,4,8-triol involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product .
Análisis De Reacciones Químicas
Acetic acid;fluoranthene-2,4,8-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of fluoranthene-2,4,8-trione, while reduction can yield fluoranthene-2,4,8-triol .
Aplicaciones Científicas De Investigación
Acetic acid;fluoranthene-2,4,8-triol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a fluorescent probe due to its unique photophysical properties . In medicine, it is being investigated for its potential use in drug delivery systems and as a therapeutic agent. In industry, it is used in the production of advanced materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of acetic acid;fluoranthene-2,4,8-triol involves its interaction with specific molecular targets and pathways. The acetic acid component can act as an antimicrobial agent, disrupting the cell membranes of bacteria and fungi . The fluoranthene-2,4,8-triol component can interact with various cellular pathways, potentially leading to changes in gene expression and protein function. The exact molecular targets and pathways involved are still being studied, but preliminary research suggests that the compound may have multiple modes of action .
Comparación Con Compuestos Similares
Acetic acid;fluoranthene-2,4,8-triol can be compared to other similar compounds, such as fluoranthene-2,4,8-triol and acetic acid aloneOther similar compounds include various fluoranthene derivatives, which may have different substituents on the fluoranthene ring, leading to variations in their chemical and physical properties .
Propiedades
Número CAS |
73921-77-4 |
|---|---|
Fórmula molecular |
C22H22O9 |
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
acetic acid;fluoranthene-2,4,8-triol |
InChI |
InChI=1S/C16H10O3.3C2H4O2/c17-8-1-2-10-12(5-8)11-3-4-15(19)14-7-9(18)6-13(10)16(11)14;3*1-2(3)4/h1-7,17-19H;3*1H3,(H,3,4) |
Clave InChI |
LZPZIHCHXPHSHY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)O.C1=CC2=C(C=C1O)C3=C4C2=CC(=CC4=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)

![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl-](/img/structure/B14456001.png)

![1-[Benzyl(methyl)amino]-4-methylpentan-3-one](/img/structure/B14456014.png)

